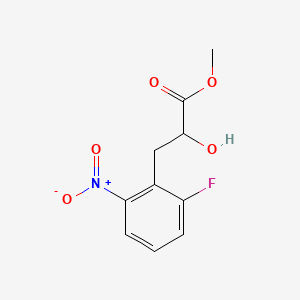
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety. The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate.
Reduction: Formation of Methyl 3-(2-fluoro-6-aminophenyl)-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, the presence of the nitro group can enhance its binding affinity to certain enzyme active sites, leading to inhibition of enzyme activity. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate can be compared with other similar compounds such as:
2-Fluoro-6-nitrobenzaldehyde: Shares the fluorine and nitro substituents but differs in the functional groups attached to the benzene ring.
2-Fluoro-6-nitrobenzyl bromide: Similar in structure but contains a bromine atom instead of the hydroxypropanoate moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10FNO5 |
|---|---|
Molecular Weight |
243.19 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4,9,13H,5H2,1H3 |
InChI Key |
RFKGQTWNYPMYCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC=C1F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



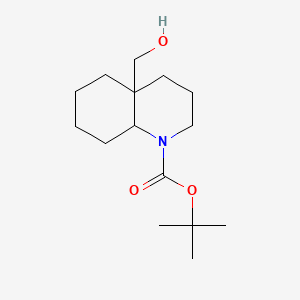
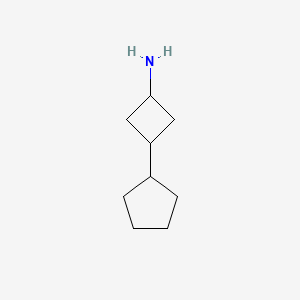

![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)

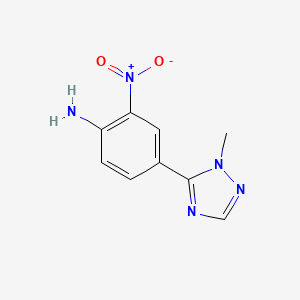
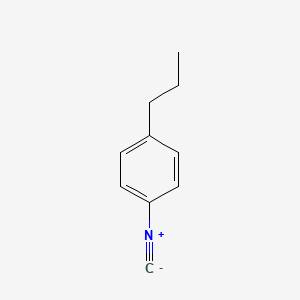


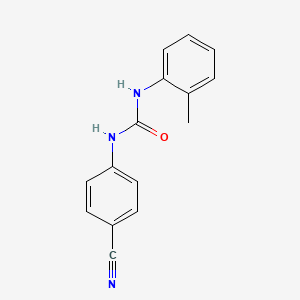
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

